molecular formula C15H14ClN3O3S B5019783 4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B5019783
M. Wt: 351.8 g/mol
InChI Key: QVEXNMGNGXMLJT-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole core . The sulfonamide group can then be introduced through a reaction with chlorosulfonic acid and subsequent substitution with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to downstream effects on cellular pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-22-14-8-11(6-7-12(14)16)23(20,21)19-13-5-3-4-10-9-17-18-15(10)13/h3-9,19H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEXNMGNGXMLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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